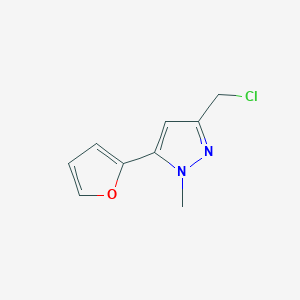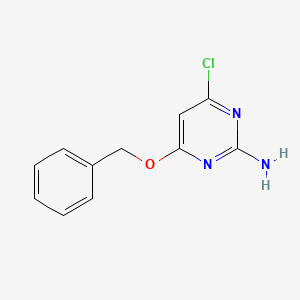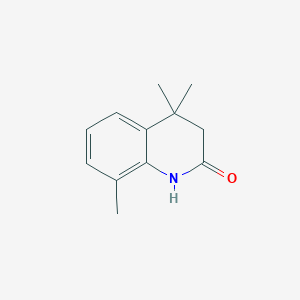
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
概要
説明
The compound’s name suggests it is a derivative of quinolinone, a type of heterocyclic compound.
Synthesis Analysis
The synthesis would likely involve the formation of the quinolinone ring, followed by the addition of the methyl groups at the appropriate positions.Molecular Structure Analysis
The structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents and under different conditions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.科学的研究の応用
Synthesis and Chemical Properties
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is involved in various synthetic processes. For instance, it undergoes α-lithiation and electrophilic substitution to yield 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a mild electrophilic substitution method for the tetrahydroquinoline core (Bouclé et al., 2010). Also, enantiomerically pure benzothiazines, used as templates for synthesizing a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, highlight its potential biological and pharmacological significance (Harmata & Hong, 2007).
Biological Activity and Pharmacological Potential
The synthesis methods for 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones are significant due to their biological activity. Derivatives of 4-aryl-3,4-dihydroquinolin-2(1H)-one have been used in the synthesis of molecules such as anticancer drug tipifarnib (Mierina et al., 2016).
Antiradical Properties
The antiradical activity of synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been examined, with derivatives of syringaldehyde showing the highest antiradical activity. These compounds' activities in tests like the 2,2-diphenyl-1-picrylhydrazyl inhibition test are comparable to or higher than those of widely used antioxidants (Mieriņa et al., 2014).
Photophysical Studies
Studies on photophysical processes in derivatives of dihydroquinolines, such as the exchange between rotamers, provide insights into their structural behavior and potential applications in material sciences and molecular engineering (Akhmedov et al., 2004).
Safety And Hazards
The compound’s safety and potential hazards would be assessed through toxicity studies and by reviewing any available safety data.
将来の方向性
Future research might involve studying the compound’s potential uses, such as in medicine or industry, and developing more efficient methods for its synthesis.
特性
IUPAC Name |
4,4,8-trimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-5-4-6-9-11(8)13-10(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIGIZPLMNHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600810 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
120689-98-7 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

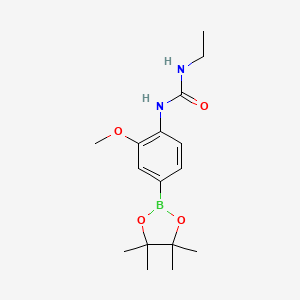
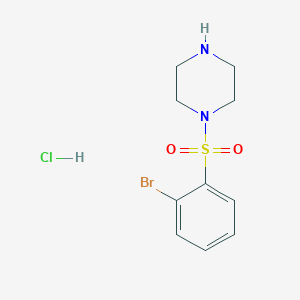

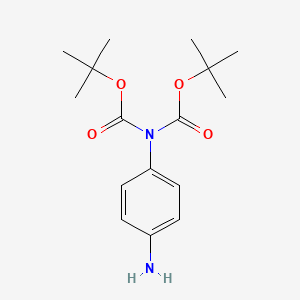
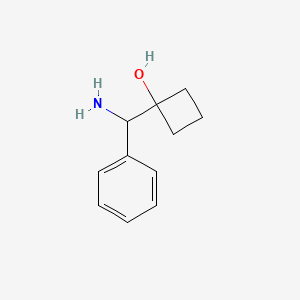
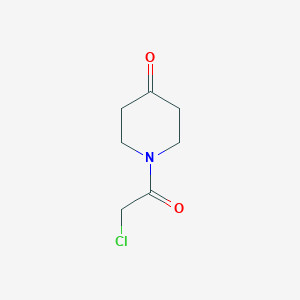
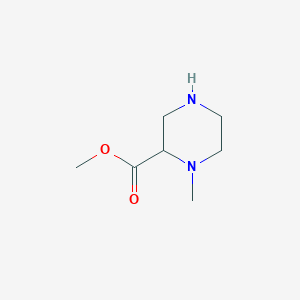
![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
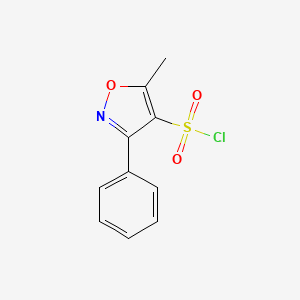
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
